3-(5-Bromo-2-methoxyphenyl)pyridine
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo and a methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methylphenyl)pyridine
- 3-(5-Bromo-2-chlorophenyl)pyridine
- 3-(5-Bromo-2-fluorophenyl)pyridine
Uniqueness
3-(5-Bromo-2-methoxyphenyl)pyridine is unique due to the presence of both a bromo and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-5-4-10(13)7-11(12)9-3-2-6-14-8-9/h2-8H,1H3 |
InChI Key |
JJUKBXVSSKLGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
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